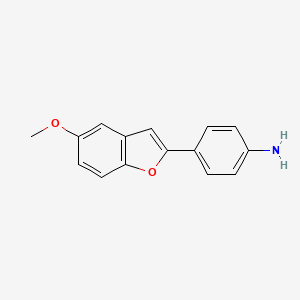

5-Methoxy-2-(4-aminophenyl)benzofuran

Description

5-Methoxy-2-(4-aminophenyl)benzofuran (CAS 84102-58-9) is a benzofuran derivative characterized by a methoxy group at the C-5 position and a 4-aminophenyl substituent at the C-2 position of the benzofuran core (Fig. 1). Benzofuran derivatives are renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and antioxidant properties, driven by their ability to interact with biological targets such as enzymes and receptors . It is categorized as an intermediate or metabolite in pharmaceutical research, with applications in synthesizing more complex bioactive molecules .

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

4-(5-methoxy-1-benzofuran-2-yl)aniline |

InChI |

InChI=1S/C15H13NO2/c1-17-13-6-7-14-11(8-13)9-15(18-14)10-2-4-12(16)5-3-10/h2-9H,16H2,1H3 |

InChI Key |

GICMHQJTKXNMGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties:

Research has shown that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzofuran have been synthesized and tested against various bacterial strains, showing promising results. A study highlighted the synthesis of 2-substituted benzofurans that demonstrated effective antimicrobial properties against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.12 μg/mL, indicating their potential as new therapeutic agents against tuberculosis .

Anticancer Activity:

Benzofuran derivatives, including those related to 5-Methoxy-2-(4-aminophenyl)benzofuran, have been evaluated for their anticancer properties. A series of compounds were synthesized and tested against human ovarian cancer cell lines, revealing significant anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran scaffold can enhance its cytotoxic effects.

Neuroprotective Effects:

The compound has also been investigated for its neuroprotective potential. In vitro studies demonstrated that derivatives of 5-Methoxy-2-(4-aminophenyl)benzofuran could bind to amyloid plaques and neurofibrillary tangles associated with Alzheimer’s disease. This binding suggests a potential application in imaging or treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 5-Methoxy-2-(4-aminophenyl)benzofuran typically involves multi-step organic reactions, including the formation of the benzofuran backbone through methods like the Wittig reaction. The compound can be further modified to create derivatives with enhanced biological activity, such as dimethylamino derivatives which show increased affinity for biological targets .

Case Study 1: Antimycobacterial Activity

In a study conducted by Yempala et al., a series of benzofuran derivatives were synthesized and screened for their antimycobacterial activity against M. tuberculosis. Among these, a specific derivative was found to exhibit an MIC value of 3.12 μg/mL, indicating strong potential as a candidate for tuberculosis treatment .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of modified benzofurans against ovarian cancer cells. The results indicated that specific structural modifications led to enhanced cytotoxicity, highlighting the importance of SAR in developing effective anticancer agents .

Case Study 3: Neuroimaging Applications

Ono et al. performed biodistribution studies using radiolabeled derivatives of 5-Methoxy-2-(4-aminophenyl)benzofuran in animal models. The studies demonstrated high brain uptake and rapid clearance from the brain, suggesting its potential utility in neuroimaging applications for Alzheimer's disease .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations:

Amino vs. Methoxy Groups: The 4-aminophenyl group in the target compound contrasts with methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl) derivatives).

Positional Effects : In compound 5i , the methoxy group at C-5 of the benzofuran ring forms critical hydrogen bonds with β-tubulin (Lys352 and Val181), explaining its superior antitubulin activity compared to analogs with methoxy at other positions . This highlights the importance of substitution patterns in activity.

Natural vs. Synthetic Derivatives : Naturally isolated benzofurans (e.g., from Dalbergia latifolia) often feature hydroxyl and allyloxy groups, contributing to antioxidant activity, while synthetic derivatives prioritize functional groups like acetyl or sulfonamide for targeted bioactivity .

Structure-Activity Relationship (SAR) Trends

- C-2 Substitutions: 4-Aminophenyl at C-2 (target compound) vs. 4-methoxyphenyl () or benzothiazole () alters electronic properties and target selectivity.

- C-5 Modifications : Methoxy (target) vs. acetyl () or hydroxy () groups influence steric bulk and hydrogen-bonding capacity.

- Hybrid Scaffolds : Incorporating pyrimidine () or sulfonamide () moieties diversifies bioactivity but complicates synthesis .

Preparation Methods

Synthetic Pathway

-

Halogenation : Introduce a halogen (e.g., Br) at the 2-position of 5-methoxyphenol.

-

Cuprate Formation : React with a substituted Grignard reagent (e.g., 4-aminophenylmagnesium bromide) in THF.

-

Cyclization : Perform copper-mediated intramolecular coupling to form the benzofuran ring.

| Substrate | Cuprate | Catalyst | Yield |

|---|---|---|---|

| 2-Bromo-5-methoxyphenol | 4-Aminophenylmagnesium Br | CuI | 70–85% |

Mechanistic Insight : The cuprate attacks the halogenated phenol, followed by deprotonation and cyclization.

Palladium-Catalyzed Cross-Coupling

This approach targets direct C–C bond formation between a halogenated benzofuran and aminophenyl boronic acid.

Suzuki-Miyaura Coupling

-

Halogenation : Brominate 5-methoxybenzofuran at the 2-position using NBS.

-

Coupling : React with 4-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.

| Catalyst | Base | Solvent | Temp | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 78% |

Advantages : Functional group tolerance; avoids nitro group reduction steps.

Modern Catalytic Strategies

Emerging methods employ transition metals or photocatalysts for efficient synthesis.

Rhodium-Catalyzed C–H Activation

-

Cyclization : React 5-methoxy-2-(4-iodophenyl)benzofuran with a rhodium catalyst (e.g., CpRh) to activate C–H bonds.

-

Annulation : Introduce the aminophenyl group via migratory insertion.

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| CpRh | None | CHCl₃ | 65–80% |

Visible-Light-Mediated Cyclization

-

Enyne Activation : Irradiate 1,6-enynes with bromomalonates under visible light.

-

Radical Cyclization : Form benzofuran via 5-exo-dig cyclization.

| Substrate | Light | Time | Yield |

|---|---|---|---|

| 1,6-Enyne | Blue LED | 12 hr | 85% |

Electrochemical and Miscellaneous Methods

Electrochemical Cyclization

-

Oxidation : Electrolyze 2-alkynylphenols with diselenides using Pt electrodes.

-

Cyclization : Generate seleniranium intermediates for benzofuran formation.

| Electrolyte | Current | Yield |

|---|---|---|

| Acetonitrile | 2.0 V | 90% |

Interrupted Pummerer Reaction

-

Sulfoxide Activation : React phenols with alkynyl sulfoxides using TFAA.

| Acid | Temp | Yield |

|---|---|---|

| TFAA | RT | 75% |

Comparative Analysis of Methods

| Method | Steps | Yield Range | Purity | Scalability |

|---|---|---|---|---|

| Condensation-Cyclization | 3 | 85–95% | >99% | High |

| Copper-Mediated | 3 | 70–85% | 95–98% | Moderate |

| Suzuki Coupling | 2 | 75–80% | >95% | Moderate |

| Rhodium Catalysis | 2 | 65–80% | 90–95% | Low |

| Electrochemical | 2 | 85–90% | >95% | High |

Key Observations :

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2-(4-aminophenyl)benzofuran, and how can reaction conditions be optimized?

The compound can be synthesized via oxidative dehydrogenation of dihydrobenzofuran precursors. For example, describes a method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 1,4-dioxane at 100°C for 14 hours, achieving a 95% yield. Key optimization factors include:

- Catalyst selection : DDQ is effective for aromatization.

- Solvent choice : Polar aprotic solvents like dioxane enhance reaction efficiency.

- Temperature control : Prolonged heating ensures complete conversion.

- Purification : Column chromatography with dichloromethane (DCM) isolates the product .

| Synthesis Method | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Oxidative dehydrogenation | DDQ | 1,4-dioxane | 100°C | 95% |

Q. How is structural characterization of 5-Methoxy-2-(4-aminophenyl)benzofuran performed?

Techniques include:

- X-ray crystallography : Resolves planar benzofuran cores and substituent orientations (e.g., dihedral angles between aryl rings, as in ) .

- Spectroscopy : EI-MS confirms molecular weight (e.g., m/z 348 [M⁺] in ).

- Chromatography : TLC (Rf = 0.31 in ethyl acetate) monitors reaction progress .

Advanced Research Questions

Q. What strategies are used to analyze contradictions in reported biological activities of benzofuran derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:

- Substituent effects : Methoxy groups enhance lipophilicity, while amino groups improve solubility ( , 12 ).

- Assay variability : Differences in cell lines or microbial strains (e.g., shows selective cytotoxicity in Compound A vs. non-selective activity in Compound B).

- Dose-response relationships : Threshold concentrations for efficacy may vary .

Q. How can structure-activity relationships (SAR) guide the design of 5-Methoxy-2-(4-aminophenyl)benzofuran analogs?

SAR studies suggest:

- Electron-donating groups (e.g., methoxy at C5) enhance π-stacking interactions with biological targets ( ).

- Amino substituents at C2 improve hydrogen-bonding potential, as seen in HDAC inhibitor analogs ( ).

- Steric hindrance : Bulky groups at C4 reduce activity, while planar aryl rings favor binding .

| Modification Site | Functional Group | Biological Impact | Reference |

|---|---|---|---|

| C5 | Methoxy | ↑ Lipophilicity, ↑ Antioxidant activity | |

| C2 | Amino | ↑ Solubility, ↑ HDAC inhibition |

Q. What computational and experimental methods validate target engagement in pharmacological studies?

- Molecular docking : Predicts binding affinity to enzymes like histone deacetylases (HDACs) ( ).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.

- Kinetic assays : Measures inhibition constants (e.g., IC₅₀) using fluorogenic substrates .

Methodological Considerations

Q. How are stability and degradation profiles of 5-Methoxy-2-(4-aminophenyl)benzofuran assessed under experimental conditions?

- Accelerated stability studies : Expose the compound to heat, light, and humidity.

- HPLC-MS : Identifies degradation products (e.g., oxidation of the amino group).

- pH-dependent studies : Assess solubility changes in buffers (2–8 pH range, ) .

Q. What statistical approaches resolve data variability in dose-response experiments?

- ANOVA : Tests significance across multiple concentrations.

- Hill slope analysis : Determines cooperativity in binding.

- Bootstrap resampling : Reduces outlier impact in small datasets ( ) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxic effects of benzofuran derivatives?

Contradictions may stem from:

- Cell line specificity : Tumor vs. non-tumor models (e.g., notes selective cytotoxicity in Compound A).

- Redox activity : Pro-oxidant effects in cancer cells vs. antioxidant roles in normal cells.

- Metabolic activation : Liver microsomal enzymes may convert prodrugs to active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.